1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride
Overview
Description
1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride is a synthetic organic compound. It is characterized by the presence of a pyridine ring substituted with dimethyl groups and a pyrrolidin-3-yloxy group. The hydrochloride form indicates that it is a salt, which often enhances the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution Reactions:
Attachment of the Pyrrolidin-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with pyrrolidin-3-ol.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines or alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new alkyl or acyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one: The non-hydrochloride form of the compound.
1,6-dimethyl-4-(piperidin-3-yloxy)pyridin-2(1H)-one: A similar compound with a piperidine ring instead of a pyrrolidine ring.
1,6-dimethyl-4-(morpholin-3-yloxy)pyridin-2(1H)-one: A compound with a morpholine ring.
Uniqueness
1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride is unique due to its specific substitution pattern and the presence of the pyrrolidin-3-yloxy group. This structural uniqueness can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1,6-dimethyl-4-pyrrolidin-3-yloxypyridin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8-5-10(6-11(14)13(8)2)15-9-3-4-12-7-9;/h5-6,9,12H,3-4,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFBOAMVDDUNHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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